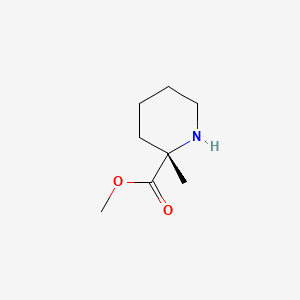
Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano is a complex organotitanium compound. It is known for its unique chemical structure, which includes titanium coordinated with aminoethanol and propenyloxy groups. This compound is used in various industrial and scientific applications due to its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano typically involves the reaction of titanium alkoxides with aminoethanol and propenyloxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in specialized reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified using techniques such as distillation or crystallization .
化学反応の分析
Types of Reactions
Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The aminoethanol and propenyloxy groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands .
科学的研究の応用
Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical implants.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Zirconium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano: Similar structure but with zirconium instead of titanium.
Titanium isopropoxide: Another titanium-based compound used in similar applications but with different ligands.
Uniqueness
Titanium, tris2-(2-aminoethyl)aminoethanolato-.kappa.O2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butano is unique due to its specific combination of aminoethanol and propenyloxy ligands, which provide distinct reactivity and stability compared to other titanium compounds .
特性
CAS番号 |
107541-22-0 |
|---|---|
分子式 |
C24H54N6O6Ti |
分子量 |
570.6 g/mol |
IUPAC名 |
2-(2-aminoethylamino)ethanolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/C12H21O3.3C4H11N2O.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*5-1-2-6-3-4-7;/h4-5H,1-2,6-11H2,3H3;3*6H,1-5H2;/q4*-1;+4 |
InChIキー |
RIDDLDUJQDKUIH-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.C(CNCCO)N.C(CNCCO)N.C(CNCCO)N.[Ti] |
正規SMILES |
CCC(C[O-])(COCC=C)COCC=C.C(CNCC[O-])N.C(CNCC[O-])N.C(CNCC[O-])N.[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)


![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)

